N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide
Overview
Description
“N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide” is a chemical compound that belongs to the class of pyrazolines . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine core . This core is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .
Scientific Research Applications
- The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs such as Atorvastatin and Sunitinib. These drugs are used for cholesterol management and cancer treatment, respectively .
- The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, including our compound, have shown bioactive properties. Researchers have explored their antimalarial and HIV-1 protease inhibitory activities .
- Our compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide. Its high yield and operational simplicity make it an attractive synthetic target .
- Researchers have investigated various cyclization approaches, such as α-amino ynones, three-component reactions, and ring-opening cyclization of cyclopropyl ketones with primary amines, to access similar pyrrolin-4-ones .
- While specific studies on our compound are limited, related derivatives have been evaluated for antiviral and antitumor potential. For instance, novel 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethyl)benzothiazole derivatives were synthesized and tested against cancer cell lines .
- A newly synthesized pyrazoline derivative, structurally similar to our compound, was studied for its neurotoxic potential. Researchers assessed its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters were also considered .
- Researchers have investigated the biological activities of related compounds, including their effects on enzymes, receptors, and cellular pathways. Our compound’s mechanism of action could be explored in vitro and in vivo .
Drug Development and Medicinal Chemistry
Organic Synthesis and Cyclization Reactions
Antiviral and Antitumor Studies
Neurotoxicity Research
Biological Activity and Mechanism Studies
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes or receptors involved in various biological processes .
Mode of Action
Similar compounds have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
N-methyl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-19(9-5-3-2-4-6-9)11(20)8-22-14-16-12-10(7-15-18-12)13(21)17-14/h2-7H,8H2,1H3,(H2,15,16,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMXXHKLKLWZCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C=NN3)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324902 | |
Record name | N-methyl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51090053 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide | |
CAS RN |
877630-61-0 | |
Record name | N-methyl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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